molecular formula C16H14Cl2N2 B15160592 (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride CAS No. 653591-82-3

(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride

Cat. No.: B15160592
CAS No.: 653591-82-3
M. Wt: 305.2 g/mol
InChI Key: VJOXQZSPTABOID-UHFFFAOYSA-N
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Description

(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: is an organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and phenylamine with ethanebis(imidoyl) dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding imidoyl oxides.

    Reduction: Formation of the reduced imidoyl derivatives.

    Substitution: Formation of substituted ethanebis(imidoyl) derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various imidoyl derivatives.

Biology: In biological research, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The imidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

  • N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
  • N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide

Uniqueness: (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific configuration and the presence of both 2,4-dimethylphenyl and phenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

653591-82-3

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

N'-(2,4-dimethylphenyl)-N-phenylethanediimidoyl dichloride

InChI

InChI=1S/C16H14Cl2N2/c1-11-8-9-14(12(2)10-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

VJOXQZSPTABOID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C

Origin of Product

United States

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